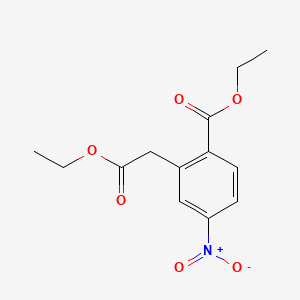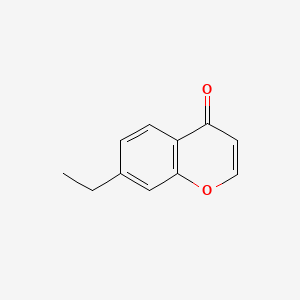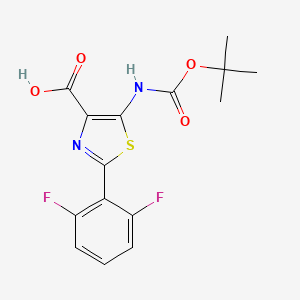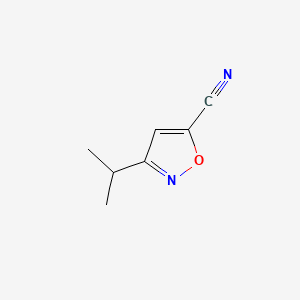
4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, also known as Ro 15-4513, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family and has been found to have a range of biochemical and physiological effects, making it an interesting target for further investigation.
Aplicaciones Científicas De Investigación
Therapeutic Applications
4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as part of the tetrahydroisoquinoline (THIQ) family, has been explored for its various therapeutic potentials. THIQ derivatives have been extensively synthesized for their pharmacological activities, showcasing notable successes in drug discovery, particularly in the fields of cancer and central nervous system (CNS) disorders. These compounds have demonstrated promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, among others, and might be developed into novel classes of drugs with unique mechanisms of action (Singh & Shah, 2017).
Organic Light-Emitting Diodes (OLEDs)
Another significant application area is in the development of organic light-emitting diodes (OLEDs). Materials based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) platform, which share structural similarities with tetrahydroisoquinoline derivatives, have been investigated for their potential in OLEDs. These studies have advanced our understanding of structural design and synthesis for application in OLED devices, marking a significant contribution to the field of organic electronics and photonics (Squeo & Pasini, 2020).
Anticancer Drug Design
The role of tetrahydroisoquinolines in anticancer drug design is particularly noteworthy. These compounds serve as a critical scaffold for the development of novel anticancer agents. The diverse pharmacological properties and synthetic versatility of THIQ derivatives have been harnessed to produce analogs targeting various molecular mechanisms in cancer pathology. This versatility underscores the scaffold's potential in the synthesis of inhibitors or modulators for relevant anticancer targets, emphasizing its significance in the ongoing quest for more effective cancer therapeutics (Danao et al., 2021).
Propiedades
IUPAC Name |
4,4-dimethyl-8-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-9(11)4-3-5-10(8)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQKHHDRNBNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744851 |
Source


|
| Record name | 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203685-19-1 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-8-(trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)




![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)
